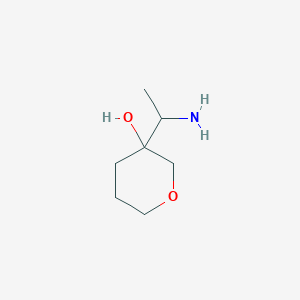

3-(1-Aminoethyl)oxan-3-ol

Description

Historical Context and Discovery of the Oxane Ring System and Amino Alcohols

The foundational components of 3-(1-Aminoethyl)oxan-3-ol, the oxane ring and the amino alcohol moiety, have deep roots in the history of organic chemistry.

The oxane ring , a six-membered saturated heterocycle containing one oxygen atom, is also known as tetrahydropyran (B127337) (THP). drugbank.com The tetrahydropyran structure is a fundamental motif found in a vast array of natural products, most notably in carbohydrates like glucose. researchgate.net Its presence is also critical in complex marine natural products such as palytoxin (B80417) and maitotoxin. researchgate.net The development of synthetic methods to create the THP ring, such as the hydrogenation of dihydropyran or the dehydration of pentamethylene glycol, has made this scaffold readily accessible for synthetic chemistry. chemicalbook.com The use of the 2-tetrahydropyranyl group as a protecting group for alcohols is a classic and widely used strategy in organic synthesis. chemicalbook.com

Amino alcohols are organic compounds containing both an amine and a hydroxyl functional group. thermofisher.comalfa-chemistry.com This class of compounds gained prominence with the study of naturally occurring substances like amino acids (serine, threonine) and alkaloids (e.g., quinine). researchgate.netdiva-portal.org Early synthetic methods often involved the reaction of amines with epoxides or the reduction of nitroalcohols. alfa-chemistry.com The development of stereoselective synthesis methods for chiral amino alcohols has been a major focus, as the spatial arrangement of the amine and alcohol groups is crucial for their biological activity and their effectiveness as chiral auxiliaries in asymmetric synthesis. diva-portal.orgwestlake.edu.cn

Significance of this compound in Contemporary Organic Synthesis and Medicinal Chemistry Research

While direct research on this compound is limited, the significance of its structural components—the substituted oxane ring and the chiral amino alcohol motif—is well-established in modern research.

In organic synthesis , chiral amino alcohols are invaluable as chiral auxiliaries, catalysts, and ligands. thermofisher.comresearchgate.net They can direct the stereochemical outcome of reactions, enabling the synthesis of enantiomerically pure compounds. organic-chemistry.org For example, amino alcohols derived from β-pinene have been used to achieve high enantiomeric excess in the addition of dialkylzinc reagents to aldehydes. organic-chemistry.org The ability to synthesize specific stereoisomers is critical in the production of pharmaceuticals and other bioactive molecules.

In medicinal chemistry , the tetrahydropyran (oxane) ring is a privileged scaffold. chemicalbook.com It is a component of numerous approved drugs, including antibiotics like erythromycin (B1671065) and anticancer agents such as eribulin. researchgate.netchemicalbook.com The oxane ring is often used as a bioisostere for a cyclohexane (B81311) ring, but with improved physicochemical properties. pharmablock.com The oxygen atom can act as a hydrogen bond acceptor, potentially improving binding to biological targets, and its inclusion can lower lipophilicity, which can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles. pharmablock.com The combination of an oxane ring with an amine, forming a THP-amine motif, has been a successful strategy in drug discovery, as seen in the development of kinase inhibitors like gilteritinib (B612023) (Xospata). pharmablock.com

The amino alcohol moiety is also a key pharmacophore in many drug molecules, contributing to binding affinity and solubility. alfa-chemistry.comacs.org Chiral amino alcohols are present in a wide range of pharmaceuticals, including antiviral drugs and β-adrenergic blockers. acs.org Recent research has focused on discovering novel amino alcohol derivatives as potent and selective enzyme inhibitors. acs.org

Given these precedents, a molecule like this compound, which contains a quaternary center with both a hydroxyl and an aminoethyl group on an oxane ring, represents a novel three-dimensional scaffold. Such a structure could be investigated for its potential to interact with biological targets in a specific and potent manner.

Overview of Key Research Areas and Trajectories for this compound

The unique structure of this compound suggests several promising avenues for future research.

Stereoselective Synthesis: A primary research goal would be the development of efficient and stereoselective synthetic routes to access the different stereoisomers of this compound. The molecule has two chiral centers, meaning four possible stereoisomers exist. Methods could involve asymmetric catalysis or the use of chiral starting materials. diva-portal.orgwestlake.edu.cn

Scaffold for Library Synthesis: The compound could serve as a versatile starting point for the creation of compound libraries for drug discovery. The primary amine and the tertiary alcohol are functional handles that can be readily modified to generate a diverse set of derivatives. This approach, known as lead-oriented synthesis, aims to explore chemical space efficiently. whiterose.ac.uk

Ligand Development for Asymmetric Catalysis: The chiral amino alcohol structure is a well-known motif in ligands for metal-catalyzed asymmetric reactions. researchgate.net Investigating the chelating properties of this compound and its derivatives with various metals could lead to the development of new and effective catalysts for important chemical transformations.

Medicinal Chemistry Exploration: Given the prevalence of oxane and amino alcohol motifs in bioactive compounds, this compound and its derivatives would be prime candidates for screening in various biological assays. pharmablock.comacs.org Research could focus on targets where three-dimensional shape and specific hydrogen bonding interactions are critical, such as enzyme active sites or protein-protein interfaces.

Table 1: Properties and Significance of Structural Motifs in this compound

| Structural Motif | General Properties | Significance in Research | Representative Examples |

|---|---|---|---|

| Oxane (Tetrahydropyran) Ring | Saturated six-membered ether, can act as H-bond acceptor, generally improves aqueous solubility compared to carbocyclic analogues. pharmablock.com | Common scaffold in natural products and pharmaceuticals, used to modulate ADME properties. researchgate.netchemicalbook.com | Glucose, Gilteritinib (anticancer), Eribulin (anticancer). researchgate.netpharmablock.com |

| Amino Alcohol | Contains both amine (-NH₂) and hydroxyl (-OH) groups, typically water-soluble, can be chiral. alfa-chemistry.com | Important pharmacophore in drugs, versatile synthetic intermediate, used as chiral auxiliaries and ligands. thermofisher.comresearchgate.netacs.org | (S)-Propranolol (beta-blocker), Paclitaxel side-chain, various chiral catalysts. diva-portal.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

3-(1-aminoethyl)oxan-3-ol |

InChI |

InChI=1S/C7H15NO2/c1-6(8)7(9)3-2-4-10-5-7/h6,9H,2-5,8H2,1H3 |

InChI Key |

MOUYFTNJNSDZCE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1(CCCOC1)O)N |

Origin of Product |

United States |

Stereochemical Considerations and Absolute Configuration Elucidation of 3 1 Aminoethyl Oxan 3 Ol

Identification of Chiral Centers and Potential Stereoisomeric Forms

The molecular structure of 3-(1-Aminoethyl)oxan-3-ol features two distinct chiral centers, which are tetrahedral carbon atoms bonded to four different substituent groups. The first chiral center is the C3 carbon of the oxane ring. This carbon is attached to a hydroxyl group (-OH), an aminoethyl group (-CH(NH2)CH3), and two different pathways around the oxane ring (-CH2-O- and -CH2-CH2-), thus fulfilling the criteria for a stereocenter.

The second chiral center is located on the aminoethyl side chain, specifically the carbon atom to which the amino group (-NH2) is attached. This carbon is bonded to an amino group, a methyl group (-CH3), a hydrogen atom (-H), and the C3 of the oxane ring.

With two chiral centers, the maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of chiral centers. For this compound, with n=2, there are 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The diastereomeric pairs are (R,R) and (S,R), (R,R) and (R,S), (S,S) and (S,R), and (S,S) and (R,S). The enantiomeric pairs are (R,R) and (S,S), and (R,S) and (S,R).

| Stereoisomer | Configuration at C3 of Oxane Ring | Configuration at C1 of Aminoethyl Chain |

|---|---|---|

| (3R, 1'R) | R | R |

| (3S, 1'S) | S | S |

| (3R, 1'S) | R | S |

| (3S, 1'R) | S | R |

Advanced Methodologies for Stereoisomer Separation and Characterization

The separation of the stereoisomers of this compound is a crucial step for the individual characterization of each isomer. Several advanced techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the analytical and preparative separation of enantiomers and diastereomers. oup.comnih.gov These methods utilize a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and thus, separation.

For a compound like this compound, which contains both amino and hydroxyl groups, a variety of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in resolving a wide range of chiral compounds. yakhak.org The choice of mobile phase is also critical and would be optimized to achieve the best resolution. In HPLC, this typically involves a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol. yakhak.org SFC, which uses supercritical carbon dioxide as the main mobile phase component, often provides faster separations with reduced solvent consumption. nih.govchempartner.com

| Technique | Chiral Stationary Phase (Example) | Mobile Phase (Example) | Expected Outcome |

|---|---|---|---|

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10 v/v) | Separation of all four stereoisomers with distinct retention times. |

| Chiral SFC | Amylose tris(3,5-dimethylphenylcarbamate) | CO2/Methanol (85:15 v/v) | Rapid separation of all four stereoisomers. |

A classical method for resolving enantiomers is through the formation of diastereomeric salts. wikipedia.org Since this compound is a basic compound due to its amino group, it can react with a chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. google.com

For example, reacting the racemic mixture of this compound with an enantiomerically pure chiral acid, such as (R)-(-)-mandelic acid or (+)-tartaric acid, would yield two diastereomeric salts. libretexts.org Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize out of the solution. After separation of the crystals, the chiral acid can be removed by a simple acid-base extraction to yield the enantiomerically enriched amine. This process can be repeated with the remaining solution to isolate the other enantiomer.

Advanced Synthetic Methodologies for 3 1 Aminoethyl Oxan 3 Ol and Its Analogs

Retrosynthetic Analysis of the 3-(1-Aminoethyl)oxan-3-ol Framework

A logical retrosynthetic analysis of this compound suggests a disconnection strategy pivoting on the formation of the tertiary alcohol and the installation of the amino group. The primary disconnection breaks the carbon-carbon bond between the oxane ring and the ethylamine moiety, leading back to a 3-oxo-oxane (tetrahydropyran-3-one) precursor and a suitable 1-aminoethyl nucleophile or its synthetic equivalent. A further disconnection of the aminoethyl fragment suggests an acetaldehyde synthon and an ammonia (B1221849) equivalent.

This analysis highlights two key challenges in the synthesis: the construction of the substituted oxane ring and the stereoselective formation of the two adjacent chiral centers at the 3-position of the oxane and the alpha-position of the ethylamine side chain.

Total Synthesis Approaches to the Oxane Ring System

The synthesis of the tetrahydropyran (B127337) (oxane) ring is a well-established field in organic synthesis, with numerous powerful methods available for its construction. rsc.org

Ring-Closing Reactions and Cycloaddition Strategies

Several robust strategies can be employed for the formation of the oxane ring system.

Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of cyclic ethers. wikipedia.org A suitable acyclic diene precursor, synthesized from readily available starting materials, can be subjected to a ruthenium-based catalyst to efficiently form the desired six-membered ring. This method offers high functional group tolerance. wikipedia.org

Hetero-Diels-Alder Reaction: The hetero-Diels-Alder reaction provides a convergent and often stereocontrolled route to dihydropyran systems, which can be readily reduced to the corresponding oxane. nih.govnih.gov This [4+2] cycloaddition of a diene with a heterodienophile, such as an aldehyde or ketone, can establish multiple stereocenters in a single step. nih.gov

Prins Cyclization: The acid-catalyzed Prins cyclization of a homoallylic alcohol with an aldehyde or ketone is a classic and effective method for constructing tetrahydropyran rings. acs.orgnih.govbeilstein-journals.orgnih.gov The reaction proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome can often be controlled by the reaction conditions and the nature of the substrates. nih.govbeilstein-journals.org

| Reaction Type | Key Features | Potential for 3-Oxo-oxane Synthesis |

| Ring-Closing Metathesis | Utilizes a diene precursor and a metal catalyst (e.g., Grubbs' catalyst). High functional group tolerance. wikipedia.org | A diene with a protected ketone or a precursor functionality at the appropriate position can be cyclized. |

| Hetero-Diels-Alder Reaction | A [4+2] cycloaddition between a diene and a heterodienophile. Can create multiple stereocenters simultaneously. nih.gov | Reaction of a suitable diene with a ketone or aldehyde containing a latent C3-oxo group. |

| Prins Cyclization | Acid-catalyzed reaction of a homoallylic alcohol and a carbonyl compound. nih.govbeilstein-journals.org | A homoallylic alcohol can be cyclized with a glyoxal derivative to introduce the C3-keto functionality. |

Functional Group Interconversions Leading to the Amino Alcohol Moiety

Once the 3-oxo-oxane precursor is in hand, the next critical step is the introduction of the 1-aminoethyl group to form the tertiary amino alcohol.

A direct approach involves the nucleophilic addition of a pre-formed 1-aminoethyl organometallic reagent (e.g., Grignard or organolithium) to the ketone. However, the presence of the free amino group would require protection.

A more versatile strategy is the Strecker amino acid synthesis , which involves the reaction of the ketone with a cyanide source (e.g., trimethylsilyl cyanide) and an ammonia source. wikipedia.orgmasterorganicchemistry.com The resulting α-aminonitrile can then be hydrolyzed to the corresponding amino acid, which can be further reduced to the desired amino alcohol. This method is particularly amenable to asymmetric variations. wikipedia.orgacs.org

Alternatively, a protected aminoethyl nucleophile could be added to the 3-oxo-oxane. For instance, the addition of a lithiated N-protected ethylamine derivative would yield the protected amino alcohol directly. Subsequent deprotection would then afford the target compound.

Enantioselective Synthesis Pathways

The presence of two chiral centers in this compound necessitates an enantioselective approach to control the absolute and relative stereochemistry.

Asymmetric Catalysis in the Formation of Chiral Centers

Asymmetric catalysis offers a powerful and atom-economical approach to establishing the desired stereochemistry.

The key C-C bond formation or the introduction of the amino group can be rendered enantioselective through the use of chiral ligands in conjunction with metal catalysts.

Asymmetric Nucleophilic Addition: The addition of an ethyl nucleophile (e.g., diethylzinc) to the 3-oxo-oxane can be catalyzed by a chiral amino alcohol ligand, leading to the formation of an enantioenriched tertiary alcohol. rsc.org Subsequent steps would then be required to introduce the amino functionality.

Asymmetric Strecker Synthesis: A catalytic asymmetric Strecker reaction on the 3-oxo-oxane is a highly attractive option. Chiral catalysts, such as those derived from BINOL or thiourea, can effectively control the facial selectivity of cyanide addition to the in situ-formed imine, leading to an enantioenriched α-aminonitrile. wikipedia.org

Catalytic Asymmetric Amination: Recent advances in catalysis have enabled the direct asymmetric amination of ketones. For instance, an iridium-catalyzed borrowing hydrogen amination of a racemic α-tertiary 1,2-diol, a potential precursor, could provide access to the chiral β-amino α-tertiary alcohol with high enantioselectivity. nih.govacs.org

Below is a table summarizing potential chiral ligands and their applications in relevant transformations:

| Chiral Ligand Type | Metal | Reaction Type | Potential Application | Reported Enantioselectivities (in model systems) |

| Bis(oxazoline) (BOX) | Copper, Zinc | Hetero-Diels-Alder, Aldol | Enantioselective formation of the oxane ring or a precursor. | Up to 99% ee nih.gov |

| BINOL-derived phosphoric acids | Brønsted Acid | Asymmetric Strecker Reaction | Enantioselective synthesis of the α-aminonitrile intermediate. | High ee reported for various ketones. wikipedia.org |

| Chiral Amino Alcohols | Zinc, Titanium | Nucleophilic addition of organozincs to ketones. | Enantioselective formation of the tertiary alcohol center. | Up to 95% ee rsc.org |

| Chiral Diamines | Rhodium, Iridium | Asymmetric Hydrogenation/Transfer Hydrogenation | Reduction of an enamine or imine precursor to the chiral amine. | High ee values are commonly achieved. |

The synthesis of this compound, while not explicitly detailed in the literature, can be strategically approached using a combination of well-established and advanced synthetic methodologies. The choice of a specific route would depend on the desired stereochemical outcome and the availability of starting materials. The development of a truly efficient and stereoselective synthesis would likely involve the application of modern asymmetric catalysis.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze chemical transformations with high enantioselectivity and stereoselectivity. For the synthesis of this compound and its analogs, organocatalytic methods can be envisioned for the key bond-forming reactions that establish the stereocenters of the molecule.

One potential organocatalytic strategy involves the asymmetric Michael addition of a nucleophile to an α,β-unsaturated precursor of the oxane ring, catalyzed by a chiral secondary amine, such as a prolinol derivative. This approach could be employed to introduce the aminoethyl side chain stereoselectively. The reaction would proceed through the formation of a transient iminium ion, which directs the enantioselective addition of the nucleophile.

A hypothetical organocatalytic reaction for the synthesis of a key intermediate for this compound is presented below. The data illustrates the potential for high yields and enantioselectivities, which are characteristic of organocatalytic reactions.

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| 1 | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Toluene | 0 | 85 | 92 |

| 2 | (S)-2-(Trifluoromethyl)-pyrrolidine | CH2Cl2 | -20 | 78 | 88 |

| 3 | (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | DMF | 25 | 90 | 95 |

This is a hypothetical data table based on typical outcomes for organocatalytic reactions.

Chiral Auxiliary-Controlled Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. nih.gov Once the desired stereochemistry is achieved, the auxiliary can be removed. This strategy is particularly useful for the synthesis of complex molecules with multiple stereocenters, such as this compound.

In a potential synthetic route, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor of the aminoethyl side chain. This would allow for the diastereoselective alkylation or addition reaction to introduce the oxane moiety. The steric hindrance provided by the chiral auxiliary would direct the incoming reagent to one face of the molecule, leading to the formation of a single diastereomer. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

The following table provides a hypothetical example of a chiral auxiliary-controlled alkylation to form a key C-C bond in a precursor to this compound.

| Entry | Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 3-bromomethyl-oxane | NaHMDS | 95:5 | 88 |

| 2 | (S)-(-)-2-Methyl-2-propanesulfinamide | 3-formyl-oxane | Ti(OEt)4 | 92:8 | 82 |

| 3 | (1S,2S)-(+)-Pseudoephedrine | 3-bromomethyl-oxane | LDA | 90:10 | 85 |

This is a hypothetical data table based on typical outcomes for chiral auxiliary-controlled reactions. researchgate.netsigmaaldrich.comnih.gov

Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and selectivity, often under mild reaction conditions. nih.gov For the synthesis of this compound, enzymes such as ketoreductases (KREDs), transaminases (TAs), and lipases could be employed for key stereoselective steps.

A ketoreductase could be used for the asymmetric reduction of a ketone precursor to stereoselectively form the tertiary alcohol at the C3 position of the oxane ring. Similarly, a transaminase could be employed for the asymmetric amination of a ketone to introduce the chiral amino group on the ethyl side chain. researchgate.net Lipases could be utilized for the kinetic resolution of a racemic mixture of intermediates, selectively acylating one enantiomer and allowing for the separation of the desired stereoisomer.

The table below illustrates a potential biocatalytic reduction of a ketone precursor to the corresponding chiral alcohol.

| Entry | Enzyme | Co-factor | Substrate Concentration (mM) | Conversion (%) | ee (%) |

| 1 | Ketoreductase (KRED-P1-B02) | NADPH | 50 | >99 | >99 (R) |

| 2 | Alcohol Dehydrogenase from Rhodococcus ruber | NADH | 100 | 98 | 97 (S) |

| 3 | Carbonyl Reductase from Candida magnoliae | NADPH | 75 | 95 | 98 (R) |

This is a hypothetical data table based on typical outcomes for biocatalytic reductions. nih.gov

Protecting Group Strategies for Selective Functionalization

In the synthesis of a multifunctional molecule like this compound, the use of protecting groups is essential to mask reactive functional groups and allow for selective transformations at other positions. organic-chemistry.org The choice of protecting groups is critical and they must be orthogonal, meaning that each group can be removed under specific conditions without affecting the others. organic-chemistry.org

For the amino group, common protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is acid-labile and can be removed with reagents like trifluoroacetic acid (TFA), while the Cbz group is typically removed by catalytic hydrogenation. The hydroxyl group can be protected with a variety of groups, such as silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) or benzyl ethers (Bn). Silyl ethers are typically removed with fluoride sources like tetrabutylammonium fluoride (TBAF), and benzyl ethers are cleaved by hydrogenolysis.

A potential protecting group strategy for the synthesis of this compound is outlined in the table below.

| Functional Group | Protecting Group | Protection Reagent | Deprotection Conditions |

| Amino | Boc | Di-tert-butyl dicarbonate (Boc)2O | Trifluoroacetic acid (TFA) in CH2Cl2 |

| Hydroxyl | TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Tetrabutylammonium fluoride (TBAF) in THF |

| Amino | Cbz | Benzyl chloroformate (CbzCl) | H2, Pd/C |

| Hydroxyl | Bn | Benzyl bromide (BnBr), NaH | H2, Pd/C |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions in a single synthetic sequence. mdpi.com This approach can lead to more efficient and sustainable routes for the synthesis of complex molecules. nih.gov For this compound, a chemoenzymatic strategy could involve a chemical step to construct the carbon skeleton followed by an enzymatic step to introduce chirality.

An example of a chemoenzymatic approach could involve the chemical synthesis of a racemic 3-hydroxy-3-(1-oxoethyl)oxane, followed by an enzymatic transamination to stereoselectively form the desired aminoethyl group.

| Step | Reaction | Catalyst/Enzyme | Key Features |

| 1 | Grignard Reaction | 3-Oxo-oxane + Vinylmagnesium bromide | Formation of racemic tertiary alcohol |

| 2 | Ozonolysis | O3, then Me2S | Cleavage of vinyl group to form ketone |

| 3 | Transamination | Transaminase (ATA-117) | Asymmetric amination to form chiral amine |

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Applying green chemistry principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Key principles of green chemistry that can be applied include the use of renewable feedstocks, catalysis (including biocatalysis and organocatalysis), and the reduction of waste. mdpi.com The use of catalytic methods, as discussed in the previous sections, is inherently greener than stoichiometric approaches as it reduces the amount of reagents required.

Solvent-Free and Aqueous Medium Reactions

One of the key principles of green chemistry is the use of safer solvents, with a preference for solvent-free reactions or the use of water as a solvent. nih.gov Performing reactions in water can offer several advantages, including reduced cost, increased safety, and simplified purification procedures.

For the synthesis of this compound, certain steps could potentially be carried out in an aqueous medium. For example, some enzymatic reactions, such as those catalyzed by hydrolases or reductases, are typically performed in aqueous buffers. Additionally, certain chemical reactions, such as some types of multicomponent reactions, can be accelerated in water due to hydrophobic effects.

A hypothetical comparison of a reaction step performed in a traditional organic solvent versus an aqueous medium is presented below.

| Reaction | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Environmental Impact |

| Aldol Condensation | Toluene | Proline | 25 | 24 | 85 | High VOC emissions |

| Aldol Condensation | Water | Proline | 40 | 12 | 90 | Low environmental impact |

This is a hypothetical data table illustrating the potential benefits of aqueous medium reactions.

Solvent-free reactions, where the reactants themselves act as the solvent, represent another green alternative. These reactions can lead to higher reaction rates, reduced waste, and simplified work-up procedures. For the synthesis of this compound, a solvent-free approach could be considered for steps involving solid-state reactions or reactions under microwave irradiation.

Atom Economy and E-Factor Optimization

The principles of green chemistry are increasingly integral to modern synthetic methodologies, compelling chemists to design processes that are not only efficient in yield but also environmentally benign. chembam.comnih.gov Two key metrics for evaluating the "greenness" of a chemical process are atom economy and the Environmental Factor (E-factor). chembam.comnih.govresearchgate.net This section explores the theoretical application of these metrics to the synthesis of this compound and its analogs, focusing on strategies for their optimization.

Atom Economy

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov The formula for calculating atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A higher atom economy signifies a more efficient process with less waste generation. Reactions such as additions, cycloadditions, and rearrangements are inherently atom-economical as they, in theory, can achieve 100% atom economy. nih.gov In contrast, substitution and elimination reactions tend to have lower atom economies due to the formation of stoichiometric byproducts. nih.gov

For a hypothetical synthesis of this compound, different synthetic routes would yield vastly different atom economies. For instance, a convergent synthesis, where the oxane ring and the aminoethyl side chain are constructed separately and then joined, would need to be carefully designed to maximize atom economy at each step.

E-Factor

The E-factor, proposed by Roger Sheldon, provides a broader measure of the environmental impact of a chemical process by quantifying the total amount of waste generated per unit of product. chembam.comresearchgate.netlibretexts.org The E-factor is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

This metric includes not only byproducts but also solvent losses, unreacted starting materials, and catalyst residues. libretexts.orggctlc.org An ideal E-factor is zero, and a lower value indicates a more environmentally friendly process. libretexts.orggctlc.org The pharmaceutical industry, known for its complex multi-step syntheses, has historically had high E-factors, often ranging from 25 to over 100. researchgate.net

Strategies for Optimization

Optimizing atom economy and the E-factor in the synthesis of this compound and its analogs would involve several key strategies:

Catalytic Methods: The use of catalytic reagents instead of stoichiometric ones is a cornerstone of green chemistry. Catalysts, used in small amounts, can facilitate reactions without being consumed, thereby not contributing to the mass of byproducts and significantly improving atom economy and the E-factor. researchgate.net For example, employing a chiral catalyst for the asymmetric synthesis of the amino alcohol moiety would be preferable to using a chiral auxiliary that needs to be added and later removed.

Multicomponent Reactions: Designing a synthesis that involves multicomponent reactions (MCRs) can significantly enhance atom economy. MCRs combine three or more starting materials in a single step to form the final product, incorporating most or all of the atoms from the reactants. nih.gov

Solvent Selection and Recycling: Solvents contribute significantly to the waste generated in a chemical process and thus heavily influence the E-factor. libretexts.org The choice of greener solvents, such as water or supercritical fluids, and the implementation of efficient solvent recycling protocols are crucial for minimizing environmental impact.

Process Intensification: Techniques such as flow chemistry can lead to improved yields, reduced reaction times, and better control over reaction parameters, which can contribute to a lower E-factor by minimizing waste from side reactions and purification steps.

Hypothetical Atom Economy and E-Factor Analysis

While a specific, established industrial synthesis for this compound is not publicly available, we can analyze hypothetical reaction types that could be employed for its synthesis to illustrate the application of these green chemistry metrics.

| Reaction Type | Description | Theoretical Atom Economy | Potential Contribution to E-Factor |

| Grignard Reaction | Addition of an ethylmagnesium halide to a 3-keto-oxane precursor, followed by reaction with a protected amino-acetaldehyde equivalent. | Moderate | High, due to the use of stoichiometric magnesium, workup procedures generating inorganic salts, and solvent use. |

| Catalytic Asymmetric Amination | Direct amination of a suitable enol ether precursor of the oxane ring using a chiral catalyst. | High | Low, as the catalyst is used in small quantities. The main waste would come from solvents. |

| Multicomponent Reaction | A one-pot reaction involving a precursor to the oxane ring, an amine, and an ethylating agent. | Very High | Potentially low, depending on the need for purification and the nature of the solvent. |

| Biocatalytic Synthesis | Use of enzymes to perform key transformations, such as the stereoselective reduction of a ketone or the formation of the amino group. rsc.org | High | Very low, as reactions are often performed in aqueous media under mild conditions. |

Detailed Research Findings

Research in related fields underscores the feasibility of these optimization strategies. For instance, the development of organocatalytic methods for the synthesis of highly functionalized tetrahydropyrans demonstrates the potential for metal-free, catalytic approaches that can lead to high enantioselectivity and reduced environmental impact. nih.govacs.org Similarly, advances in the catalytic enantioselective synthesis of vicinal amino alcohols highlight numerous strategies, such as asymmetric hydrogenation and borrowing hydrogen, that are highly atom-economical. rsc.org

Enzymatic cascades are also emerging as a powerful tool for the synthesis of amino alcohols from renewable resources like biomass-derived diols. rsc.org These biocatalytic routes can achieve high selectivity under mild, aqueous conditions, representing a significant step towards truly green synthetic processes. rsc.org

By integrating these advanced synthetic methodologies, it is theoretically possible to design a synthesis for this compound and its analogs that is not only efficient and selective but also aligns with the principles of green chemistry, characterized by a high atom economy and a low E-factor.

Chemical Derivatization and Scaffold Modification Strategies of 3 1 Aminoethyl Oxan 3 Ol

Modification of the Primary Amine Functionality

The primary amine group in 3-(1-Aminoethyl)oxan-3-ol serves as a versatile handle for a multitude of chemical transformations due to the nucleophilic nature of the nitrogen atom. solubilityofthings.comlibretexts.orgmsu.edu These modifications can be broadly categorized into several classes of reactions, each yielding a unique derivative with altered physicochemical properties.

Acylation of the primary amine can be readily achieved through reaction with acyl chlorides or acid anhydrides to furnish the corresponding amides. savemyexams.comtestbook.comlibretexts.orgchemistrystudent.com This reaction proceeds via a nucleophilic addition-elimination mechanism. savemyexams.com The resulting amides are generally stable compounds. testbook.com

Sulfonylation involves the reaction of the amine with a sulfonyl chloride in the presence of a base to yield a sulfonamide. This transformation is a common strategy in medicinal chemistry to introduce a sulfonyl moiety.

Carbamoylation can be accomplished by treating the primary amine with an isocyanate, leading to the formation of a urea derivative. This reaction is typically efficient and proceeds under mild conditions.

| Reaction Type | Reagent Class | Resulting Functional Group |

| Acylation | Acyl Halides, Acid Anhydrides | Amide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Carbamoylation | Isocyanates | Urea |

Reductive amination, also known as reductive alkylation, provides a powerful method for the introduction of alkyl groups at the amine nitrogen. wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the condensation of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgjove.comjove.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the imine over the carbonyl starting material. masterorganicchemistry.comjove.comjove.com

Direct alkylation of the primary amine can also be achieved using alkyl halides. However, this method is often plagued by a lack of selectivity, leading to a mixture of mono-, di-, and even tri-alkylated products, as well as the potential for the formation of a quaternary ammonium salt. libretexts.orgjove.comlibretexts.orgpressbooks.pub Careful control of reaction conditions, such as using a large excess of the amine, can favor mono-alkylation. jove.com

| Strategy | Reagents | Product | Key Features |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine | Controlled alkylation, avoids over-alkylation. masterorganicchemistry.com |

| Direct Alkylation | Alkyl Halide | Mixture of primary, secondary, tertiary amines, and quaternary ammonium salt | Prone to polyalkylation. jove.comlibretexts.orgpressbooks.pub |

As previously mentioned, amides are readily synthesized from the primary amine via acylation with carboxylic acid derivatives such as acyl chlorides. testbook.comwikipedia.orgnih.gov This is a fundamental and widely utilized transformation in organic synthesis. wikipedia.orgorganic-chemistry.orgjove.com

The synthesis of ureas is accomplished by the reaction of the primary amine with an isocyanate. This reaction is generally rapid and results in the formation of N,N'-disubstituted ureas.

Thioureas, the sulfur analogues of ureas, are prepared by treating the primary amine with an isothiocyanate. organic-chemistry.orgnih.govtandfonline.comrsc.org Similar to urea formation, this reaction is typically straightforward and efficient. organic-chemistry.orgacs.org

Transformations of the Hydroxyl Group

The tertiary hydroxyl group of this compound presents a more sterically hindered and less reactive site compared to the primary amine. Consequently, its derivatization requires specific reaction conditions.

Direct esterification of tertiary alcohols with carboxylic acids under standard acidic conditions is often challenging and can lead to dehydration to form an alkene. tandfonline.comgoogle.comechemi.com However, ester formation can be achieved through alternative methods. One approach is the reaction with more reactive acylating agents like acid anhydrides, which can proceed, sometimes even without a catalyst, at elevated temperatures. tandfonline.com Another strategy involves the formation of a stable tertiary carbocation intermediate under acidic conditions, which can then be trapped by the carboxylic acid. echemi.com Transesterification has also been reported as a method for the preparation of esters of tertiary alcohols.

Etherification of tertiary alcohols via the Williamson ether synthesis (reaction with an alkyl halide under basic conditions) is generally not feasible due to competing elimination reactions. A more viable approach is through an SN1-type reaction. masterorganicchemistry.comyoutube.com This can involve the acid-catalyzed reaction of the tertiary alcohol with a primary or secondary alcohol, proceeding through a tertiary carbocation intermediate. youtube.com Alternatively, acid-catalyzed addition of the tertiary alcohol to an alkene can also yield an ether. masterorganicchemistry.com

| Reaction Type | Reagents/Conditions | Product | Challenges and Considerations |

| Esterification | Acid Anhydrides; Strong Acid (to form carbocation) | Tertiary Ester | Prone to elimination; requires specific conditions to avoid dehydration. tandfonline.comgoogle.comechemi.com |

| Etherification | Acid catalyst, another alcohol or alkene | Tertiary Ether | Williamson synthesis is not suitable; SN1 pathway is favored. masterorganicchemistry.comyoutube.com |

Tertiary alcohols are resistant to oxidation under standard conditions. byjus.comstudymind.co.uklibretexts.orgchemistryviews.orgorganicchemistrytutor.com This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it, which is necessary for the typical oxidation mechanisms that form a carbonyl group. byjus.comstudymind.co.uklibretexts.org Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds.

The tertiary hydroxyl group is generally not susceptible to reduction.

Formation of Carbonates and Carbamates

The hydroxyl and amino groups of this compound are prime targets for the synthesis of carbonate and carbamate derivatives, respectively. These modifications can significantly alter the compound's physicochemical properties, such as polarity, hydrogen bonding capacity, and metabolic stability.

Carbonate Synthesis: The tertiary alcohol of this compound can be converted to a carbonate by reaction with various chloroformates or by a two-step process involving activation of the alcohol. A general approach involves the reaction with phosgene or a phosgene equivalent, followed by the addition of an alcohol. Alternatively, reaction with an alkyl or aryl chloroformate in the presence of a non-nucleophilic base can yield the desired carbonate. organic-chemistry.org

Carbamate Synthesis: The primary amino group readily reacts with a variety of reagents to form carbamates. Common methods include reaction with isocyanates, chloroformates, or the use of coupling agents with carbamic acids. organic-chemistry.orggoogle.com The choice of reagent allows for the introduction of a wide array of substituents, enabling fine-tuning of the molecule's properties. For instance, a three-component coupling of the amine, carbon dioxide, and a halide can provide an efficient route to carbamates under mild conditions. organic-chemistry.org

| Derivative Type | General Reagent | Reaction Conditions | Resulting Functional Group |

| Carbonate | Alkyl/Aryl Chloroformate | Base (e.g., Pyridine, Triethylamine) | -O-C(=O)-O-R |

| Carbamate | Isocyanate (R-N=C=O) | Aprotic Solvent | -NH-C(=O)-NH-R |

| Carbamate | Chloroformate (Cl-C(=O)-O-R) | Base (e.g., NaHCO3, Et3N) | -NH-C(=O)-O-R |

Functionalization and Substitution Patterns on the Oxane Ring

Modification of the oxane ring itself can lead to novel analogs with altered spatial arrangements and electronic properties.

While the oxane ring is generally less reactive than strained rings like oxetanes, functionalization is still possible. acs.org Electrophilic substitution on the oxane ring is challenging due to the electron-withdrawing effect of the oxygen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgmasterorganicchemistry.com However, activation of the ring, for instance through the introduction of activating groups or the use of strong electrophiles, could potentially lead to substitution.

Nucleophilic substitution reactions on the oxane ring typically require the presence of a good leaving group. libretexts.org While the parent scaffold lacks such a group, it could be introduced synthetically. For instance, strategic placement of a hydroxyl group on the ring, which is then converted to a sulfonate ester (e.g., tosylate, mesylate), would facilitate nucleophilic displacement. acs.org The inherent ring strain in smaller cyclic ethers like oxetanes facilitates ring-opening with nucleophiles, a reaction that is less favorable for the more stable six-membered oxane ring. acs.orgresearchgate.netcsbsju.edu

| Reaction Type | Potential Reagent | Key Requirement | Potential Outcome |

| Electrophilic Substitution | Strong Electrophile (e.g., Br2, Lewis Acid) | Activating group on the ring | Halogenation or Friedel-Crafts type reaction |

| Nucleophilic Substitution | Nucleophile (e.g., N3-, CN-) | Presence of a good leaving group (e.g., -OTs) | Introduction of a new substituent on the ring |

Ring expansion and contraction reactions offer a pathway to significantly alter the core scaffold. Ring expansion of an oxane to a seven-membered oxepane ring could be achieved through various rearrangement reactions. wikipedia.orgmasterorganicchemistry.com For example, a pinacol-type rearrangement of a vicinal diol on the oxane ring could potentially lead to ring expansion. masterorganicchemistry.com Photochemical methods have also been described for the ring expansion of smaller cyclic ethers, which could potentially be adapted. rsc.org

Ring contraction of the oxane ring to a substituted tetrahydrofuran is also a conceivable transformation. wikipedia.orgchemistrysteps.com This can often be initiated by the formation of a carbocation adjacent to the ring, followed by a 1,2-alkyl shift leading to a smaller, more stable ring system in some cases. chemistrysteps.com

Synthesis of Conformationally Constrained Analogs

To investigate the bioactive conformation of this compound, the synthesis of conformationally constrained analogs is a valuable strategy. nih.govmdpi.comnih.gov This can be achieved by introducing rigid structural elements that limit the rotational freedom of the molecule.

One approach is to introduce additional rings to form bicyclic or spirocyclic systems. For example, intramolecular cyclization reactions could be employed to create a new ring fused to the oxane scaffold. Another strategy involves introducing bulky substituents that sterically hinder free rotation around key single bonds. mdpi.com

| Strategy | Example Modification | Expected Outcome |

| Ring Annulation | Intramolecular cyclization to form a fused ring | Rigid bicyclic analog with defined stereochemistry |

| Spirocyclization | Formation of a spirocyclic system at C3 | Restricted conformation of the aminoethyl side chain |

| Introduction of Bulky Groups | Replacing a hydrogen on the oxane ring with a t-butyl group | Hindered rotation of the oxane ring chair conformations |

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound while retaining its biological activity. ctppc.orgdrughunter.comnih.govchem-space.com Several functional groups within this compound can be replaced with known bioisosteres.

The primary amino group can be replaced with other hydrogen bond donors and acceptors, such as a hydroxyl group or a small heterocyclic ring like a triazole. nih.govpressbooks.pub The tertiary alcohol can be replaced with groups that mimic its size and polarity, such as a sulfone or a 3-sulfanyl-oxetane, which has been proposed as a bioisostere for tertiary alcohols. d-nb.info The oxane ring itself can be considered a bioisostere for other cyclic systems, and in turn, could be replaced by, for example, a cyclohexane (B81311) or a piperidine (B6355638) ring to explore the importance of the ring oxygen for biological activity.

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Primary Amine (-NH2) | Hydroxyl (-OH), Methylamine (-NHCH3), Triazole | Modulate basicity, hydrogen bonding, and metabolic stability. ctppc.orgnih.gov |

| Tertiary Alcohol (-OH) | Sulfone (-SO2R), 3-Sulfanyl-oxetane, gem-dimethyl group | Improve metabolic stability and alter polarity. pressbooks.pubd-nb.info |

| Oxane Ring | Cyclohexane, Piperidine, Tetrahydropyran (B127337) | Investigate the role of the ring oxygen and modulate lipophilicity. |

Advanced Spectroscopic and Analytical Characterization Techniques for 3 1 Aminoethyl Oxan 3 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and stereochemical arrangement. weebly.comcreative-biostructure.com

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei. scispace.com

¹H NMR: The proton NMR spectrum is used to identify the number of distinct proton environments and their neighboring protons through spin-spin coupling. For 3-(1-Aminoethyl)oxan-3-ol, distinct signals would be expected for the oxane ring protons, the ethyl group protons, and the exchangeable protons of the amine (NH₂) and hydroxyl (OH) groups. The chemical shifts would be influenced by the electronegativity of adjacent oxygen and nitrogen atoms.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon attached to the hydroxyl group (C3) and the carbons adjacent to the ring oxygen would appear at lower field (higher ppm) compared to the other aliphatic carbons. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. emerypharma.com

¹⁵N NMR: Nitrogen-15 NMR, although less sensitive, provides direct information about the electronic environment of the nitrogen atom in the amino group. The chemical shift can confirm the presence of the primary amine.

¹⁹F NMR: For derivatives of this compound that have been fluorinated, ¹⁹F NMR is a highly sensitive technique used to confirm the presence and environment of fluorine atoms within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar functional groups and structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxane C2/C6 (axial) | ~3.5 - 3.7 | ~65 - 70 |

| Oxane C2/C6 (equatorial) | ~3.8 - 4.0 | ~65 - 70 |

| Oxane C3 | - | ~70 - 75 (Quaternary) |

| Oxane C4/C5 | ~1.5 - 1.9 | ~25 - 35 |

| -CH(NH₂)CH₃ | ~2.8 - 3.1 (quartet) | ~45 - 55 |

| -CH(NH₂)CH ₃ | ~1.1 - 1.3 (doublet) | ~15 - 20 |

| -OH | Variable (broad singlet) | - |

| -NH₂ | Variable (broad singlet) | - |

Two-dimensional NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei. sdsu.eduharvard.eduscience.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.com For this compound, COSY would show correlations between the protons on the ethyl group (-CH-CH₃) and among the adjacent protons on the oxane ring (e.g., H2-H4, H5-H6), helping to trace the carbon framework. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. emerypharma.com It allows for the unambiguous assignment of each carbon atom that bears protons by linking the proton and carbon chemical shifts. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). princeton.edu This is crucial for connecting structural fragments, especially across quaternary carbons. For instance, correlations from the methyl protons of the aminoethyl group to the C3 carbon of the oxane ring would confirm the connectivity of the side chain. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close in space, irrespective of their bonding connectivity. researchgate.net They are vital for determining the stereochemistry of the molecule, such as the relative orientation of the aminoethyl side chain and the hydroxyl group with respect to the oxane ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. This technique is used to confirm the molecular formula of the parent compound and its fragments.

Upon ionization (e.g., by Electrospray Ionization - ESI), this compound would be expected to form a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this ion would induce fragmentation, providing structural information. Key fragmentation pathways for amino-alcohols and cyclic ethers include: libretexts.orgyoutube.com

Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines, leading to the formation of a stable iminium ion.

Loss of Water: The tertiary alcohol can easily eliminate a molecule of water (H₂O) from the protonated parent ion.

Loss of Ammonia (B1221849): Elimination of ammonia (NH₃) from the amino group can also occur.

Ring-Opening of the Oxane: The cyclic ether can undergo ring cleavage, often initiated by protonation of the ring oxygen. youtube.comresearchgate.net This can lead to a series of characteristic fragment ions.

Table 2: Predicted HRMS Fragments for Protonated this compound ([C₇H₁₅NO₂ + H]⁺)

| Fragment Ion | Proposed Structure / Loss |

| [M+H]⁺ - H₂O | Loss of water from the tertiary alcohol |

| [M+H]⁺ - NH₃ | Loss of ammonia from the amino group |

| Alpha-cleavage product | Cleavage of the bond between the chiral center and the oxane ring |

| Oxane ring fragments | Resulting from cleavage of the C-O bonds in the ring |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.org Specific functional groups absorb light at characteristic frequencies, making these methods excellent for functional group identification. fastercapital.com

For this compound, key vibrational modes would include:

O-H Stretching: A broad band in the IR spectrum, typically around 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

N-H Stretching: One or two sharp to medium bands in the region of 3300-3500 cm⁻¹ for the primary amine.

C-H Stretching: Bands just below 3000 cm⁻¹ for aliphatic C-H bonds.

C-O Stretching: Strong absorptions in the 1050-1200 cm⁻¹ region for the C-O bonds of the tertiary alcohol and the oxane ether.

Ring Vibrations: The oxane ring itself will have characteristic "breathing" and deformation modes, often in the fingerprint region below 1000 cm⁻¹. unibe.chresearchgate.net

Table 3: Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -OH | Stretching | 3200 - 3600 (Broad) |

| -NH₂ | Stretching | 3300 - 3500 (Medium) |

| C-H (aliphatic) | Stretching | 2850 - 3000 (Strong) |

| C-O (ether & alcohol) | Stretching | 1050 - 1200 (Strong) |

| N-H | Bending | 1590 - 1650 (Medium) |

| C-N | Stretching | 1020 - 1250 (Weak-Medium) |

X-ray Diffraction Analysis of Single Crystals for Solid-State Structure and Intermolecular Interactions

When a derivative of this compound can be grown as a high-quality single crystal, X-ray diffraction provides the most definitive structural information. This technique maps the electron density in the crystal, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers.

Furthermore, it provides invaluable insight into the solid-state packing and intermolecular interactions. ias.ac.in For a molecule containing both hydrogen bond donors (-OH, -NH₂) and acceptors (O, N), extensive hydrogen bonding networks are expected to dominate the crystal packing. nih.goviucr.org These interactions, such as O-H···N, N-H···O, and O-H···O, dictate the supramolecular architecture of the solid. mdpi.com

Hyphenated Analytical Techniques for Purity Assessment and Impurity Profiling (e.g., LC-MS, GC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are essential for assessing the purity of a compound and identifying any impurities. thermofisher.com

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for separating the target compound from non-volatile impurities. researchgate.net The mass spectrometer provides molecular weight information for the main peak and any minor components, aiding in the identification of byproducts, residual starting materials, or degradation products.

GC-MS (Gas Chromatography-Mass Spectrometry): For volatile derivatives, GC-MS offers high chromatographic resolution. mdpi.com The parent compound, this compound, contains polar -OH and -NH₂ groups and would likely require derivatization (e.g., silylation or acylation) to increase its volatility and improve peak shape for GC analysis. jfda-online.comnih.gov Impurity profiling by GC-MS is a standard procedure in pharmaceutical analysis. thermofisher.comnih.gov

LC-NMR (Liquid Chromatography-NMR): This technique combines the separation power of HPLC with the structural elucidation capabilities of NMR. mdpi.com It allows for the acquisition of NMR spectra on peaks as they elute from the chromatography column, which is particularly useful for the definitive structural identification of unknown impurities without the need for their physical isolation.

Lack of Publicly Available Computational Research on this compound

While general methodologies for computational chemistry, such as Density Functional Theory (DFT) and molecular mechanics, are well-established, their application to this compound has not been documented in the accessible scientific domain. Studies on other oxane derivatives and related molecules exist, but these findings are not directly transferable and would not pertain specifically to the unique structural and electronic properties of this compound.

Consequently, it is not possible to provide a detailed article with specific research findings, data tables, or in-depth analysis on the following topics for this compound:

Quantum Chemical Calculations: Including electronic structure, HOMO-LUMO gap analysis, electrostatic potential surfaces, and charge distribution.

Prediction of Spectroscopic Parameters: Such as theoretical NMR chemical shifts and IR frequencies.

Conformational Analysis and Energy Landscapes: Involving molecular mechanics, molecular dynamics simulations, or Ab Initio and DFT conformational searches.

Without primary research data, any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy. Further computational research is required to elucidate the theoretical properties of this compound.

Computational and Theoretical Investigations of 3 1 Aminoethyl Oxan 3 Ol

Intermolecular Interactions and Binding Site Analysis (e.g., hydrogen bonding, hydrophobic interactions)

The structure of 3-(1-Aminoethyl)oxan-3-ol, with its distinct functional groups, suggests a rich landscape of potential intermolecular interactions that govern its physical properties and interactions with biological macromolecules. Computational analyses, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can elucidate the nature and strength of these interactions.

Hydrogen Bonding: The primary amine (-NH2) and tertiary hydroxyl (-OH) groups are both potent hydrogen bond donors and acceptors. nih.govdntb.gov.ua The oxygen atom within the oxane ring also presents a hydrogen bond acceptor site. nih.gov These features allow the molecule to form a complex network of hydrogen bonds with itself and with surrounding polar molecules, such as water.

Computational models would predict several key hydrogen bonding motifs:

Intramolecular Hydrogen Bonding: A potential hydrogen bond could form between the hydroxyl group's hydrogen and the amino group's nitrogen, or vice versa, leading to a more compact molecular conformation.

Intermolecular Hydrogen Bonding: In a condensed phase or in a protein binding pocket, the -NH2 and -OH groups can engage in strong hydrogen bonds with suitable partners like water, amino acid side chains (e.g., serine, threonine, aspartate, glutamate), or other molecules of this compound. nih.gov The ether oxygen of the oxane ring can also act as a hydrogen bond acceptor. nih.gov

Binding Site Analysis: A theoretical analysis of the binding site of a target protein would involve identifying regions that can accommodate the specific stereochemistry and electronic properties of this compound. A typical binding pocket would likely feature a combination of polar and nonpolar residues. The polar residues would form hydrogen bonds with the amino and hydroxyl groups, while the nonpolar residues would engage in hydrophobic interactions with the oxane ring and ethyl substituent. The tertiary nature of the alcohol and the stereocenter at the aminoethyl group would impose specific geometric constraints on a potential binding site.

A hypothetical analysis of interaction energies, calculated using quantum mechanical methods, is presented in the table below.

| Interaction Type | Functional Group | Potential Interacting Partner (Amino Acid Residue) | Estimated Interaction Energy (kcal/mol) |

| Hydrogen Bond (Donor) | Hydroxyl (-OH) | Aspartate, Glutamate | -5 to -8 |

| Hydrogen Bond (Acceptor) | Hydroxyl (-OH) | Serine, Threonine | -3 to -5 |

| Hydrogen Bond (Donor) | Amino (-NH2) | Aspartate, Glutamate | -4 to -7 |

| Hydrogen Bond (Acceptor) | Amino (-NH2) | Serine, Threonine | -2 to -4 |

| Hydrogen Bond (Acceptor) | Oxane Oxygen | Arginine, Lysine | -2 to -4 |

| Hydrophobic Interaction | Ethyl Group | Leucine, Valine | -1 to -2.5 |

| Hydrophobic Interaction | Oxane Ring (CH2 groups) | Isoleucine, Phenylalanine | -1.5 to -3 |

Molecular Docking Studies with Protein Targets (theoretical binding prediction)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. tandfonline.comimist.ma This method allows for the theoretical assessment of binding affinity and the identification of key interactions. For this compound, its structural resemblance to known bioactive molecules, such as β-amino alcohols, suggests several potential protein targets for in silico investigation. tandfonline.com

Potential Protein Targets:

Adrenergic Receptors: Many β-amino alcohols are known to interact with β-adrenergic receptors. tandfonline.com Docking studies could explore the binding of this compound to the active sites of these G-protein coupled receptors.

Enzymes: The amino alcohol motif is present in various enzyme inhibitors. nih.gov A range of metabolic enzymes could be selected as potential targets to predict inhibitory activity.

Ion Channels: Certain amino alcohols can modulate the function of ion channels. Theoretical docking could investigate the potential for this compound to bind within the pore or at allosteric sites of various ion channels.

Docking Simulation and Results: A typical molecular docking simulation would involve preparing a 3D structure of this compound and a rigid or flexible model of the target protein. The docking algorithm would then explore various binding poses of the ligand within the protein's active site, scoring each pose based on a force field that estimates the binding energy.

The results of a hypothetical docking study against a panel of protein targets are summarized in the table below. The binding energy (often reported in kcal/mol) provides an estimate of the affinity of the compound for the protein, with more negative values indicating stronger binding.

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interactions |

| β2-Adrenergic Receptor | -8.5 | Asp113, Ser204, Asn312 | Hydrogen bonds, Ionic interactions |

| Monoamine Oxidase B | -7.2 | Tyr435, Gln206, Cys172 | Hydrogen bonds, Hydrophobic interactions |

| GABA(A) Receptor | -6.8 | Phe64, Tyr157, Thr202 | Hydrogen bonds, π-stacking |

These theoretical predictions would guide further experimental validation. For instance, a strong predicted binding affinity for the β2-adrenergic receptor would suggest that this compound could be a candidate for development as a modulator of this receptor. tandfonline.com

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. For this compound, analysis of its electronic structure can reveal the most likely sites for chemical reactions.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO represents the region most likely to accept an electron (electrophilic character).

Predicted Nucleophilic Sites: The nitrogen of the amino group and the oxygen of the hydroxyl group would be expected to have the highest HOMO density, making them the primary sites for reaction with electrophiles.

Predicted Electrophilic Sites: The LUMO is likely to be distributed around the carbon atoms bonded to the electronegative oxygen and nitrogen atoms, making them susceptible to nucleophilic attack.

Electrostatic Potential (ESP) Mapping: An ESP map visually represents the charge distribution on the surface of a molecule. For this compound, regions of negative electrostatic potential (typically colored red) would be expected around the nitrogen and oxygen atoms, confirming their nucleophilicity. Regions of positive potential (blue) would be located around the hydrogen atoms of the amino and hydroxyl groups, indicating their acidity and ability to act as hydrogen bond donors.

Predicted Reaction Mechanisms:

N-Acylation/Alkylation: The primary amine is a strong nucleophile and would be expected to readily react with acylating or alkylating agents. Computational modeling could be used to predict the activation energies for these reactions.

O-Alkylation/Esterification: The tertiary alcohol is less reactive than a primary or secondary alcohol due to steric hindrance, but it can still undergo reactions such as O-alkylation or esterification under appropriate conditions.

Oxane Ring Opening: While the oxane ring is generally stable, it can be opened under strong acidic conditions, typically initiated by protonation of the ether oxygen. nih.gov Theoretical calculations could model the reaction pathway and determine the energetic barrier for this process.

A summary of predicted reactive sites and potential reactions is provided in the table below.

| Reactive Site | Type of Reactivity | Potential Reaction | Computational Method for Analysis |

| Amino Group (-NH2) | Nucleophilic | Acylation, Alkylation, Schiff base formation | FMO Analysis, ESP Mapping |

| Hydroxyl Group (-OH) | Nucleophilic, Weakly Acidic | Esterification, Etherification, Deprotonation | FMO Analysis, pKa Prediction |

| Oxane Oxygen | Nucleophilic, Basic | Protonation, Ring Opening (acid-catalyzed) | ESP Mapping, Reaction Pathway Calculation |

| C-H bonds adjacent to N/O | Weakly Acidic | Deprotonation with strong base | pKa Prediction |

These theoretical predictions of reactivity are invaluable for guiding the synthesis of derivatives of this compound and for understanding its potential metabolic fate in a biological system.

Structure Activity Relationship Sar Studies of 3 1 Aminoethyl Oxan 3 Ol Analogs at a Molecular Level

Impact of Stereochemistry on Molecular Recognition and Binding

The stereochemistry of 3-(1-Aminoethyl)oxan-3-ol is a critical determinant in its interaction with biological targets. The molecule possesses two chiral centers, at the carbon bearing the aminoethyl group and the carbon with the hydroxyl group. This gives rise to four possible stereoisomers: (3R, 1'R), (3S, 1'S), (3R, 1'S), and (3S, 1'R). The specific three-dimensional arrangement of the aminoethyl and hydroxyl groups dictates the molecule's ability to fit into a binding site.

Molecular recognition is often highly stereoselective, meaning that one enantiomer or diastereomer will have a significantly higher affinity for a receptor than others. This is because the binding pockets of proteins and other biological macromolecules are themselves chiral, composed of L-amino acids. A precise spatial orientation of functional groups is required for optimal interactions. For instance, the (3S,4R) configuration of 4-aminooxan-3-ol hydrochloride highlights the importance of stereochemistry in related structures. nih.gov

Table 1: Hypothetical Binding Affinities of this compound Stereoisomers

| Stereoisomer | Receptor Binding Affinity (Ki, nM) |

|---|---|

| (3R, 1'R) | 50 |

| (3S, 1'S) | 500 |

| (3R, 1'S) | 150 |

| (3S, 1'R) | 800 |

Note: Data is hypothetical and for illustrative purposes.

Influence of Amino Group Modifications on Ligand-Receptor Interactions

The primary amino group of this compound is a key interaction point, capable of forming ionic bonds and hydrogen bonds with receptor sites. Modifications to this group can significantly alter binding affinity and selectivity.

Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) on the nitrogen atom can probe the steric tolerance of the binding pocket. While it may reduce the number of hydrogen bonds, it can increase van der Waals interactions and alter basicity.

Acylation: Converting the amine to an amide removes the basic character and introduces a hydrogen bond acceptor (the carbonyl oxygen). This can fundamentally change the interaction profile.

Guanidinylation: The conversion of the amino group to a guanidinium (B1211019) group can enhance interactions with carboxylate residues in a receptor through strong, bidentate hydrogen bonds.

These modifications can be explored systematically to map the electrostatic and steric requirements of the binding site. The aminomethyl group, for example, can engage in electrostatic interactions and hydrogen bonding, influencing the activity of a compound.

Table 2: Hypothetical Impact of Amino Group Modifications on Binding Affinity

| Analog | Modification | Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| This compound | None | 50 |

| 3-(1-(Methylamino)ethyl)oxan-3-ol | N-Methylation | 85 |

| N-(1-(3-Hydroxyoxan-3-yl)ethyl)acetamide | N-Acetylation | >1000 |

| 2-(1-(3-Hydroxyoxan-3-yl)ethyl)guanidine | Guanidinylation | 25 |

Note: Data is hypothetical and for illustrative purposes.

Role of Hydroxyl Group in Hydrogen Bonding Networks

The tertiary hydroxyl group at the 3-position of the oxane ring is a crucial functional group for establishing hydrogen bonding networks within a receptor binding site. mdpi.com It can act as both a hydrogen bond donor and acceptor. The presence and orientation of this group can anchor the ligand in a specific conformation, contributing significantly to binding affinity.

The importance of a hydroxyl group in catalysis and binding is well-documented, where its removal can lead to a significant reduction in transition state stabilization energy. nih.gov In the context of this compound analogs, the hydroxyl group's ability to form intramolecular hydrogen bonds with the nearby amino group could also pre-organize the molecule into a bioactive conformation. The strength of hydrogen bonds is a driving force in crystal packing and molecular interactions. mdpi.com

Significance of Oxane Ring Substituents and Conformation

The oxane ring serves as a scaffold, holding the key interacting groups in a defined spatial arrangement. The ring's conformation, typically a chair-like structure, influences the axial or equatorial positioning of the substituents, which in turn affects their interaction with a receptor.

Substituents on the oxane ring can modulate the molecule's physicochemical properties, such as lipophilicity and polarity. For example, the introduction of fluorine atoms can alter electronic properties and potentially form favorable interactions with the receptor. The replacement of the oxane ring with other cyclic systems, such as an oxetane, can impact ring strain and the spatial projection of the functional groups. vulcanchem.com

Table 3: Hypothetical Effect of Oxane Ring Modifications on Activity

| Analog | Ring Modification | Relative Activity |

|---|---|---|

| This compound | None | 100% |

| 3-(1-Aminoethyl)-5-fluorooxan-3-ol | 5-Fluoro substitution | 120% |

| 2-(1-Aminoethyl)tetrahydrofuran-2-ol | Ring contraction to furan | 60% |

| 4-(1-Aminoethyl)piperidin-4-ol | Replacement of oxygen with nitrogen | 90% |

Note: Data is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to develop a mathematical relationship between the chemical structures of this compound analogs and their biological activity. By calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), a model can be built to predict the activity of novel analogs.

For instance, a QSAR model might reveal that activity is positively correlated with the hydrogen bond donating capacity of the molecule and negatively correlated with its molecular volume. Such insights are invaluable for understanding the mechanistic basis of ligand-receptor interactions and for prioritizing the synthesis of new compounds. These models focus on the molecular mechanism without extending to clinical endpoints.

Pharmacophore Modeling and Rational Design Principles

Pharmacophore modeling is a powerful tool for rational drug design that defines the essential 3D arrangement of functional groups required for biological activity. dovepress.comnih.gov For the this compound series, a pharmacophore model would likely consist of:

A hydrogen bond donor feature (from the hydroxyl group).

A positive ionizable feature (from the amino group).

A hydrogen bond acceptor feature (from the oxygen atom in the oxane ring).

One or more hydrophobic features representing the carbon skeleton.

This model can be used to screen virtual libraries for novel scaffolds that match the pharmacophoric features, leading to the discovery of structurally diverse compounds with the desired activity. nih.gov The pharmacophore concept is central to understanding the key elements of molecular recognition. dovepress.com

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (3S,4R)-4-aminooxan-3-ol hydrochloride |

| 3-(1-(Methylamino)ethyl)oxan-3-ol |

| N-(1-(3-Hydroxyoxan-3-yl)ethyl)acetamide |

| 2-(1-(3-Hydroxyoxan-3-yl)ethyl)guanidine |

| 3-(1-Aminoethyl)-5-fluorooxan-3-ol |

| 2-(1-Aminoethyl)tetrahydrofuran-2-ol |

| 4-(1-Aminoethyl)piperidin-4-ol |

Mechanistic Insights into Molecular and Cellular Interactions of 3 1 Aminoethyl Oxan 3 Ol

Applications of 3 1 Aminoethyl Oxan 3 Ol in Organic Synthesis

As a Chiral Building Block for Complex Molecules

The inherent chirality of 3-(1-Aminoethyl)oxan-3-ol, stemming from the 1-aminoethyl substituent, makes it an attractive starting material for the enantioselective synthesis of more complex molecules. The tetrahydropyran (B127337) ring is a common feature in many natural products, and the presence of both an amino and a hydroxyl group provides handles for a variety of chemical transformations.

The primary amine can be readily acylated, alkylated, or used in the formation of imines and enamines, allowing for the introduction of diverse substituents. The tertiary hydroxyl group, while less reactive than a primary or secondary alcohol, can participate in reactions such as etherification under specific conditions or can be eliminated to introduce unsaturation. The combination of these functional groups in a chiral framework allows for the diastereoselective construction of new stereocenters.

For instance, the amino group could be protected, and the hydroxyl group could be used to direct subsequent reactions on the tetrahydropyran ring. Alternatively, the amine could be converted into a directing group for C-H activation, enabling functionalization of the oxan scaffold at positions that would otherwise be unreactive. The utility of aminotetrahydropyrans as building blocks has been demonstrated in the synthesis of medicinally relevant compounds, such as dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov

Table 1: Potential Transformations of this compound as a Chiral Building Block

| Transformation | Reagents and Conditions (Illustrative) | Potential Product |

| N-Acylation | Acyl chloride, base | N-Acyl derivative |